

Amonafide dihydrochloride salt formation optimization

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Compound Focus: Amonafide dihydrochloride

CAS No.: 150091-68-2

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Salt Formation & Synthesis Optimization

Amonafide is a free base converted to its dihydrochloride salt for improved stability and solubility. The table below summarizes acids and key parameters for salt formation.

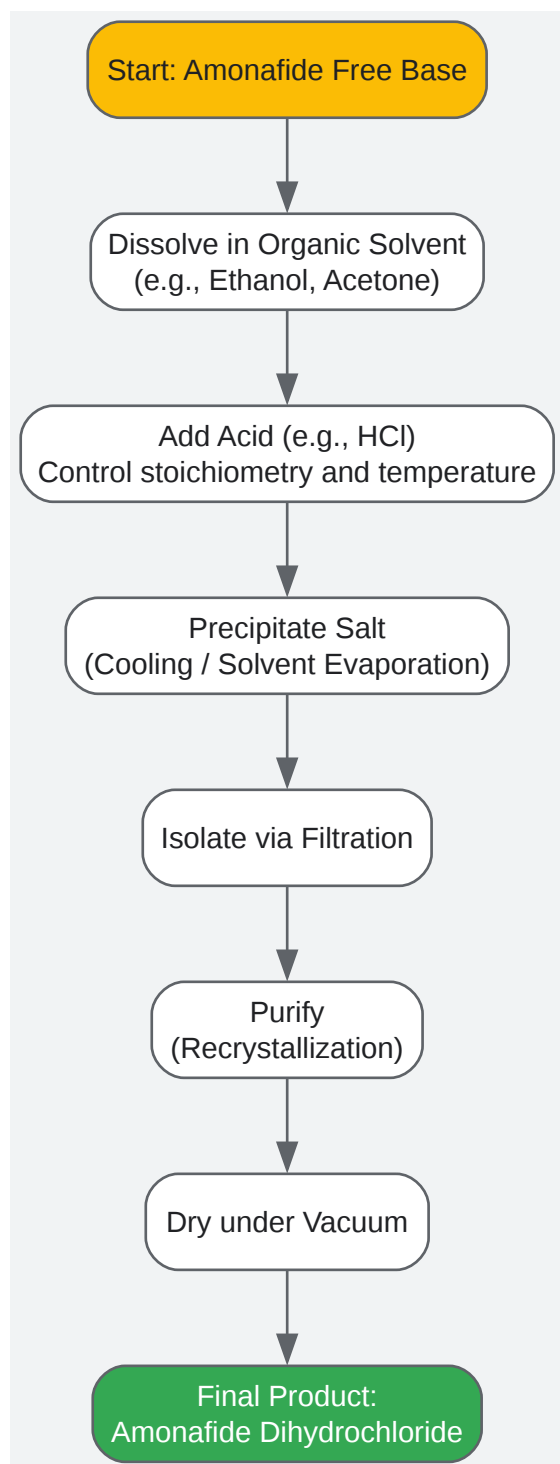
Aspect	Details & Options
Common Acids for Salification [1] [2]	Hydrochloric acid (HCl), Oxalic acid, Malonic acid, Maleic acid, Malic acid, Citric acid, Tartaric acid, Fumaric acid, Succinic acid, Methanesulfonic acid, Benzoic acid, etc.

| **Typical Synthesis Workflow** [3] | 1. **Reaction:** Condense 1,8-naphthalic anhydride derivative with appropriate amine (e.g., (N,N)-dimethylethylenediamine). 2. **Salt Formation:** Dissolve amonafide free base in organic solvent (e.g., ethanol, acetone), add acid (e.g., HCl in ethanol/diethyl ether). 3. **Precipitation & Isolation:** Cool/solvent evaporation to precipitate salt, collect by filtration. 4. **Purification:** Recrystallization from solvents (e.g., ethanol/water, methanol/acetone). 5. **Drying:** Vacuum drying to constant weight. | **Critical Parameters** [1] | - **Solvent Choice:** Use water-miscible (water, ethanol, methanol) or water-immiscible (ethyl acetate) organic solvents.

- **Stoichiometry:** Optimal acid-to-amonafide free base molar ratio is **2:1** for dihydrochloride salt.
- **Temperature Control:** Maintain during acid addition and precipitation to control crystal form/purity.

- **Purification:** Essential for removing unreacted starting materials and byproducts. |

The following diagram illustrates the core experimental workflow for **amonafide dihydrochloride** salt formation:



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Physicochemical Properties & Handling

Understanding the properties of the final salt is crucial for formulation and experimental design.

Property	Details for Amonafide Dihydrochloride
Solubility [4] DMSO : ~41.7-57 mg/mL (147.1-201.2 mM) Water : <1 mg/mL (very low) Ethanol : ~4 mg/mL (~14.1 mM) Formulation Advice [4] For <i>in vivo</i> studies, prepare stock solution in DMSO, then dilute with solubilizing agents like PEG300 , Tween-80 , and saline . Sonication may be needed for homogeneous suspensions. Storage & Stability [4] Store powder at -20°C ; stable for years. Store solutions at -80°C (6 months) or -20°C (1 month). Protect from light and moisture.	

Troubleshooting Common Issues

Here are solutions to frequent challenges in **amonafide dihydrochloride** preparation and use.

Problem	Possible Causes & Solutions
Low Product Yield - Cause : Incomplete precipitation or loss during transfer.	<ul style="list-style-type: none">• Solutions: Ensure slow acid addition, use anti-solvent, optimize cooling. Carefully wash crystals with cold solvent. Poor Purity - Cause: Incomplete reaction or trapped solvents/impurities.• Solutions: Recrystallize from different solvent systems (e.g., methanol/acetone, ethanol/water). Check purity by HPLC. Solubility Issues in Buffer - Cause: Low aqueous solubility of salt.• Solutions: Use small volume of DMSO stock solution first, then dilute with aqueous buffer containing solubilizers like SBE-β-CD [4].

Advanced Applications & Derivatives

Research continues to improve amonafide's properties through prodrug and conjugate strategies.

- **Prodrug Development**: A novel **enzyme-triggered, dual-locked prodrug** was designed for glioblastoma, activated by two specific enzymes in cancer cells to minimize toxicity to normal cells [5].

- **Polyamine Conjugates:** Modifying amonafide by coupling it with polyamines (e.g., spermine) can enhance antitumor activity and selectivity. These are often synthesized and isolated as hydrochloride salts [3] [6].

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